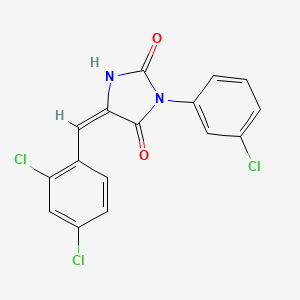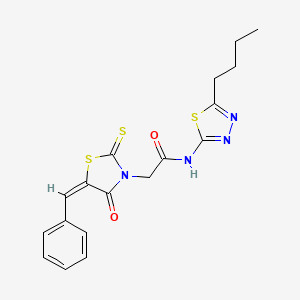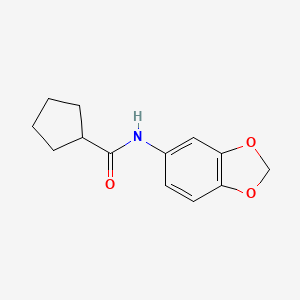![molecular formula C15H16N2O3S B4614845 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide
説明
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, often starting from readily available substrates. For instance, the base-catalyzed thio-lactamization of arylvinyl anilines with CS2 is a potent method for synthesizing quinoline-2-thiones, indicating a methodology that might be adaptable for synthesizing compounds like 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide by adjusting the starting materials and reaction conditions (Wang et al., 2018).
Molecular Structure Analysis
Structural elucidation techniques such as X-ray crystallography and spectroscopic methods (IR, NMR) play a critical role in confirming the molecular structure of synthesized compounds. For example, the structural and vibrational study of related molecules provides insights into molecular geometries, electron distributions, and potential reactive sites, crucial for understanding the inherent chemical behavior of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide (El-Azab et al., 2016).
Chemical Reactions and Properties
Compounds similar to 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide are reactive towards various chemical transformations, offering a path to novel derivatives with diverse functionalities. The reactivity often involves the thioether moiety, amide linkage, and the anilino group, serving as sites for nucleophilic and electrophilic attacks, respectively. Such reactions are pivotal for synthesizing a wide array of derivatives with potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis (Dyachenko et al., 1996).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystallinity are influenced by the molecular structure of the compound. These properties are essential for determining the conditions under which the compound can be used in practical applications. The detailed study of the crystal structures of related compounds provides insights into intermolecular interactions that significantly affect their physical properties (Zareef et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide, such as reactivity, stability, and chemical compatibility, are central to its potential applications. Investigations into related compounds reveal how substituent groups and the overall molecular architecture influence these chemical properties, guiding the development of novel compounds with tailored characteristics for specific applications (Negrebetsky et al., 2008).
科学的研究の応用
Antituberculosis Activity
One area of scientific research application for compounds related to 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide involves antituberculosis agents. Alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide, alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetamide, and related compounds have been synthesized and tested against Mycobacterium tuberculosis, showcasing their potential in addressing tuberculosis infections (Mir, Siddiqui, & Comrie, 1991).
Efficient N-Monomethylation
Another application is in the field of chemical synthesis, particularly in the efficient N-monomethylation of primary aryl amines. A method was developed for the specific synthesis of N-monomethylarylamines, which involved treating anilines with acetic anhydride and triethylamine to yield the corresponding acetamides. This process could be relevant for synthesizing compounds like 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide for various applications, including the development of imaging agents for diseases like Alzheimer’s (Peng et al., 2009).
Synthesis and Evaluation of Anilidoquinoline Derivatives
In the realm of antiviral research, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating Japanese encephalitis. Compounds such as 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide exhibited significant antiviral and antiapoptotic effects in vitro, indicating the potential utility of structurally related compounds in treating viral infections (Ghosh et al., 2008).
Corrosion Inhibition
The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic environments. This suggests that related compounds could be explored for their application in protecting metals against corrosion, which is crucial in various industrial processes (Daoud et al., 2014).
特性
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(16-9-13-7-4-8-20-13)10-21-11-15(19)17-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVRPWKIHASVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)
![N-cyclopentyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4614775.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)
![1-butyl-5-oxo-N-{4-[(4-pyridinylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4614797.png)
![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)



![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)
![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)
